molecular formula C10H8BrN3 B14843107 6-Bromo-N-(pyridin-4-YL)pyridin-2-amine

6-Bromo-N-(pyridin-4-YL)pyridin-2-amine

Cat. No.: B14843107
M. Wt: 250.09 g/mol
InChI Key: BQXCKUBYOWBPEA-UHFFFAOYSA-N
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Description

6-Bromo-N-(pyridin-4-yl)pyridin-2-amine is a brominated bipyridyl compound characterized by a pyridin-2-amine core substituted with a bromine atom at the 6-position and a pyridin-4-yl group at the amine nitrogen. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

6-bromo-N-pyridin-4-ylpyridin-2-amine

InChI

InChI=1S/C10H8BrN3/c11-9-2-1-3-10(14-9)13-8-4-6-12-7-5-8/h1-7H,(H,12,13,14)

InChI Key

BQXCKUBYOWBPEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(pyridin-4-YL)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(pyridin-4-YL)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent like dichloromethane.

    Reduction: NaBH4 in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(pyridin-4-YL)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

6-Bromo-N-(pyridin-2-yl)quinolin-4-amine (Compound 7)
  • Structure: Replaces one pyridine ring with a quinoline system (a fused benzene-pyridine ring).
  • Synthesis: 47.7% yield via coupling of 6-bromo-4-chloroquinoline and pyridin-2-amine .
  • The nitrogen position in quinoline alters electron distribution compared to pyridine, affecting reactivity and binding interactions.
5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
  • Structure : Pyrimidine core instead of pyridine, with bromine at position 5 and chlorine at position 2.
  • Physicochemical Properties : Molecular formula C₁₀H₈BrClN₄, molar mass 299.55 g/mol .
  • Key Differences: Pyrimidine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity. Chlorine substitution may improve metabolic stability compared to non-halogenated analogs.

Substituent Variations

Halogen Position and Type
  • 4-Bromo-6-methylpyridin-2-amine : Methyl at position 6 increases hydrophobicity (logP) and steric hindrance compared to the parent compound .
Multi-Halogenated Derivatives

Physicochemical and Structural Properties

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
6-Bromo-N-(pyridin-4-yl)pyridin-2-amine Bipyridyl 6-Br, N-(pyridin-4-yl) C₁₀H₈BrN₃ 250.10* Planar structure, moderate polarity
6-Bromo-N-(pyridin-2-yl)quinolin-4-amine Quinoline 6-Br, N-(pyridin-2-yl) C₁₄H₁₀BrN₃ 300.15 Extended conjugation, higher π-stacking potential
5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine Pyrimidine 5-Br, 2-Cl, N-(CH₂-pyridin-4-yl) C₁₀H₈BrClN₄ 299.55 Increased polarity, dual halogen effects
4-Bromo-6-methylpyridin-2-amine Pyridine 4-Br, 6-Me C₆H₇BrN₂ 201.04 Methyl enhances hydrophobicity

*Calculated based on standard atomic weights.

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